molecular formula C21H19N5OS B2833119 N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 335223-57-9

N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Numéro de catalogue B2833119
Numéro CAS: 335223-57-9
Poids moléculaire: 389.48
Clé InChI: ZKHNJUGIYDMDAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiosynthesis and Imaging

  • Radiosynthesis for Imaging : Compounds related to N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide have been utilized in the radiosynthesis of selective ligands for imaging. For instance, [18F]PBR111, synthesized from a similar compound, is used for imaging the translocator protein (18 kDa) with PET, demonstrating the potential of these compounds in neuroimaging and diagnostics (Dollé et al., 2008).

Pharmaceutical Research

  • Phosphodiesterase Inhibitory Activity : Similar compounds have shown specific inhibitory activity against cyclic GMP-specific (type V) phosphodiesterase, indicating their potential use in the treatment of conditions like hypertension (Dumaitre & Dodic, 1996).
  • Potential in Cognitive Impairment Treatment : Compounds from this chemical class have been explored as inhibitors of phosphodiesterase 1 (PDE1), with the potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Chemical Synthesis and Structural Studies

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds within this class, contributing to the development of new therapeutic agents with varied biological activities (Gang Li et al., 2012).
  • Crystal Structure Analysis : The crystal structure analysis of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, provides valuable insights into their molecular configurations, which is critical for understanding their pharmacological potential (Repich et al., 2017).

Biological Activities

  • Antibacterial and Cytotoxic Activities : Studies have shown that compounds in this category possess notable antibacterial and cytotoxic activities, highlighting their potential in developing new antimicrobial and anticancer drugs (Aggarwal et al., 2014).
  • Inhibitory Activity in Asthma Treatment : Research on triazolo[1,5-c]pyrimidines, a related group, has shown active mediator release inhibitors, suggesting a potential role in asthma treatment (Medwid et al., 1990).

Propriétés

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-7-6-10-18(15(14)2)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHNJUGIYDMDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.